molecular formula C13H23NO B13072542 2-(Azocan-2-yl)-1-cyclobutylethan-1-one

2-(Azocan-2-yl)-1-cyclobutylethan-1-one

Katalognummer: B13072542
Molekulargewicht: 209.33 g/mol
InChI-Schlüssel: LQFXXMFQCBLJTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Azocan-2-yl)-1-cyclobutylethan-1-one is a chemical compound with a unique structure that includes an azocane ring and a cyclobutyl group

Vorbereitungsmethoden

The synthesis of 2-(Azocan-2-yl)-1-cyclobutylethan-1-one typically involves the formation of the azocane ring followed by the introduction of the cyclobutyl group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific temperature and pressure settings .

Analyse Chemischer Reaktionen

2-(Azocan-2-yl)-1-cyclobutylethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. .

Wissenschaftliche Forschungsanwendungen

2-(Azocan-2-yl)-1-cyclobutylethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-(Azocan-2-yl)-1-cyclobutylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-(Azocan-2-yl)-1-cyclobutylethan-1-one can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C13H23NO

Molekulargewicht

209.33 g/mol

IUPAC-Name

2-(azocan-2-yl)-1-cyclobutylethanone

InChI

InChI=1S/C13H23NO/c15-13(11-6-5-7-11)10-12-8-3-1-2-4-9-14-12/h11-12,14H,1-10H2

InChI-Schlüssel

LQFXXMFQCBLJTM-UHFFFAOYSA-N

Kanonische SMILES

C1CCCNC(CC1)CC(=O)C2CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.